

Thermochemical properties of 3-(Cyclopentyloxy)benzaldehyde

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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)benzaldehyde

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An In-depth Technical Guide to the Thermochemical Properties of **3-(Cyclopentyloxy)benzaldehyde**

Introduction

3-(Cyclopentyloxy)benzaldehyde is an aromatic aldehyde of interest in organic synthesis and drug discovery. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling. However, a comprehensive set of experimentally determined thermochemical data for this specific compound is not readily available in the public domain.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a framework for the experimental determination of the key thermochemical properties of **3-(Cyclopentyloxy)benzaldehyde**. The guide outlines established methodologies, including bomb calorimetry and Differential Scanning Calorimetry (DSC), and uses the well-characterized thermochemical properties of its parent molecule, benzaldehyde, as a reference point.

Physicochemical Properties of 3-(Cyclopentyloxy)benzaldehyde

While extensive thermochemical data is lacking, the basic physicochemical properties of **3-(Cyclopentyloxy)benzaldehyde** have been reported. These properties are essential for

planning experimental work and for theoretical calculations.

Property	Value	Reference
CAS Number	273722-75-1	[1][2][3]
Molecular Formula	C ₁₂ H ₁₄ O ₂	[1][2]
Molecular Weight	190.24 g/mol	[2]
Appearance	Liquid	[2]
LogP	3.25	[2]
Rotatable Bonds	3	[2]

Reference Data: Thermochemical Properties of Benzaldehyde

To provide a baseline for estimation and comparison, the experimentally determined thermochemical properties of benzaldehyde (C₇H₆O), the parent molecule of **3-(Cyclopentyloxy)benzaldehyde**, are presented below. These values are sourced from the NIST Chemistry WebBook.[4]

Property	Value	Units
Standard Liquid Enthalpy of Formation ($\Delta_f H^\circ_{\text{liquid}}$)	-87.3 \pm 1.0	kJ/mol
Standard Liquid Enthalpy of Combustion ($\Delta_c H^\circ_{\text{liquid}}$)	-3526.0 \pm 1.0	kJ/mol
Liquid Phase Molar Entropy (S°_{liquid}) at 298.15 K	206.7	J/mol·K
Liquid Phase Heat Capacity ($C_{p,\text{liquid}}$) at 298.15 K	180.2	J/mol·K

It is anticipated that the addition of the cyclopentyloxy group will significantly alter these values due to the increase in molecular weight, complexity, and the number of bonds.

Experimental Protocols for Thermochemical Analysis

The determination of the core thermochemical properties of **3-(Cyclopentyloxy)benzaldehyde** would require the following experimental techniques.

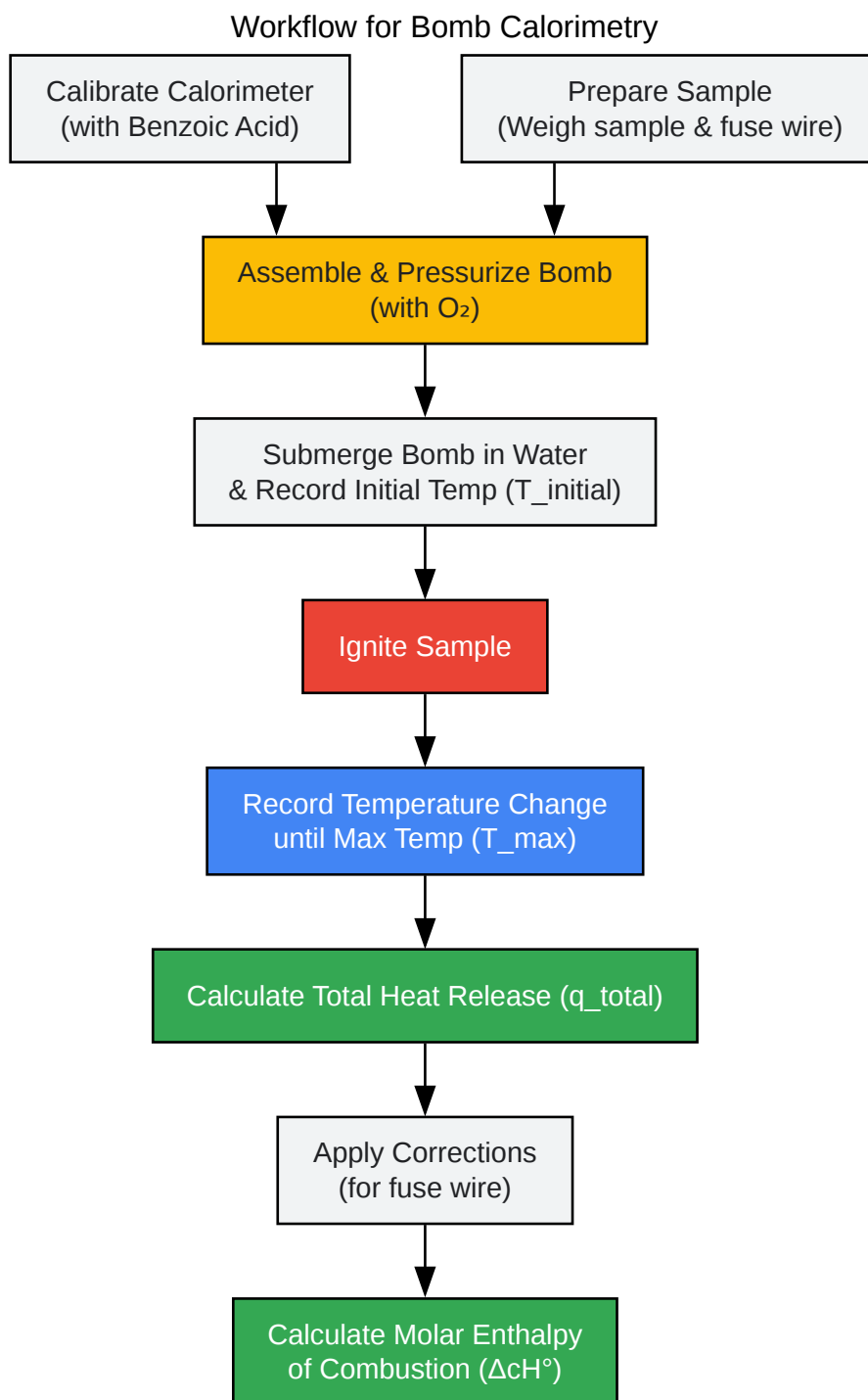
Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is a standard technique for measuring the heat of combustion of a substance.^[5] The sample is combusted in a constant-volume vessel (the "bomb"), and the heat evolved is absorbed by a surrounding water bath.^{[6][7]}

Experimental Protocol:

- **Calibration:** The heat capacity of the calorimeter (C_{cal}) must first be determined. This is achieved by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.^[7] The temperature change (ΔT) of the water bath is measured.
 - $C_{cal} = (q_{known} / \Delta T) - m_{water} * c_{water}$
- **Sample Preparation:** A precise mass (typically 0.5 - 1.0 g) of **3-(Cyclopentyloxy)benzaldehyde** is placed in the sample crucible within the bomb. A fuse wire of known mass and combustion energy is positioned to be in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the insulated calorimeter vessel. The initial temperature of the water is recorded.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

- Calculation: The total heat released (q_{total}) is calculated from the maximum temperature rise and the heat capacity of the calorimeter.
 - $q_{\text{total}} = C_{\text{cal}} * \Delta T$
- Correction: Corrections are made for the heat released by the combustion of the fuse wire.
- Enthalpy of Combustion: The molar enthalpy of combustion ($\Delta_c H^\circ$) is calculated from the corrected heat release and the number of moles of the sample.



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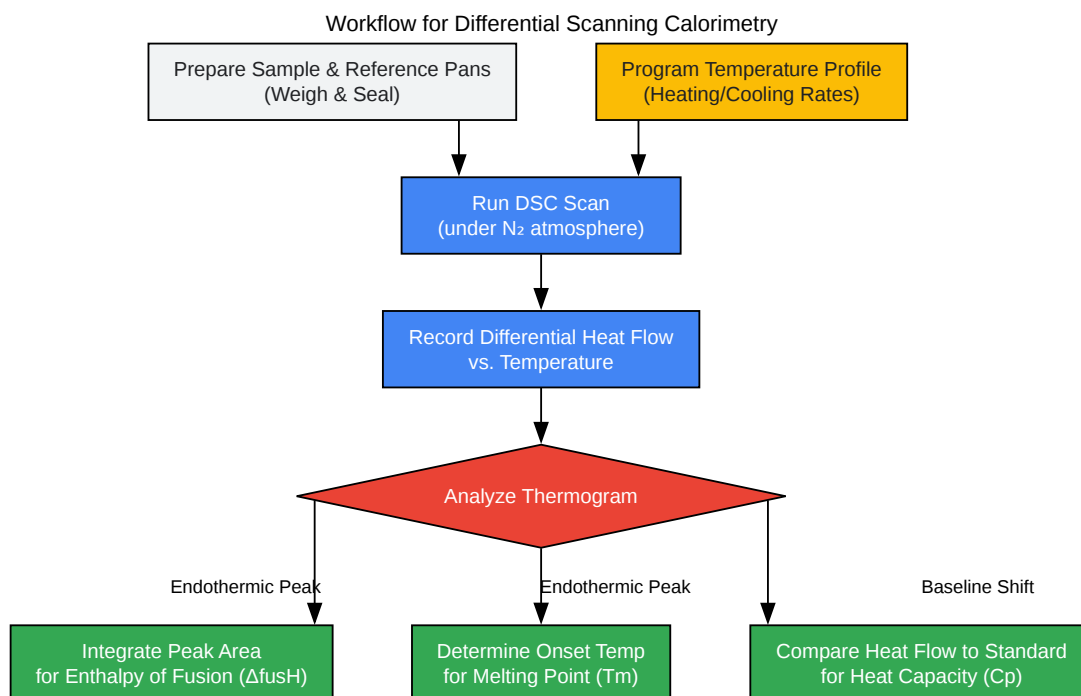
Workflow for Bomb Calorimetry

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time.^[8] It is used to determine heat capacity (C_p) as well as the temperatures and enthalpies of phase transitions (e.g., melting, boiling).

Experimental Protocol:

- **Sample Preparation:** A small, precisely weighed amount of **3-(Cyclopentyloxy)benzaldehyde** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating-cooling-heating cycle at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- **Data Acquisition:** The DSC measures the differential heat flow between the sample and the reference pan required to maintain them at the same temperature. This heat flow is recorded as a function of temperature.
- **Data Analysis (Phase Transitions):**
 - Endothermic peaks on the heating curve correspond to phase transitions like melting. The onset temperature of the peak is taken as the melting point (T_m).
 - The area under the peak is integrated to determine the enthalpy of fusion ($\Delta_{fus}H$).
- **Data Analysis (Heat Capacity):**
 - The heat capacity (C_p) is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions. The heat flow is directly proportional to the heat capacity of the sample.



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Workflow for Differential Scanning Calorimetry

Calculation of Enthalpy of Formation

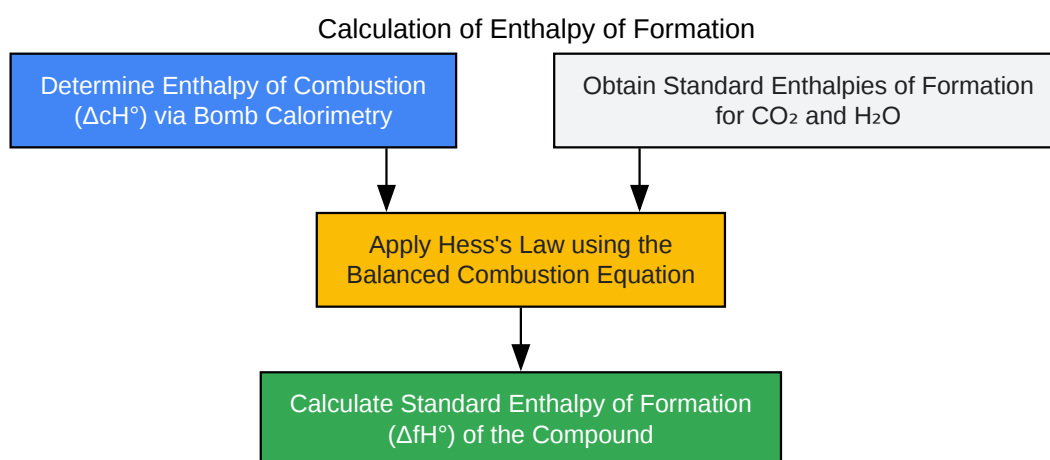
The standard enthalpy of formation ($\Delta_f H^\circ$) is a critical thermodynamic quantity. While it can be determined by various methods, it is most commonly calculated from the experimentally determined enthalpy of combustion ($\Delta_c H^\circ$) using Hess's Law.

Methodology:

The combustion reaction for **3-(Cyclopentyloxy)benzaldehyde** is: $\text{C}_{12}\text{H}_{14}\text{O}_2(\text{l}) + 15 \text{O}_2(\text{g}) \rightarrow 12 \text{CO}_2(\text{g}) + 7 \text{H}_2\text{O}(\text{l})$

The standard enthalpy of formation is calculated using the following relationship: $\Delta\text{cH}^\circ = [12 * \Delta\text{fH}^\circ(\text{CO}_2, \text{g}) + 7 * \Delta\text{fH}^\circ(\text{H}_2\text{O}, \text{l})] - [\Delta\text{fH}^\circ(\text{C}_{12}\text{H}_{14}\text{O}_2, \text{l}) + 15 * \Delta\text{fH}^\circ(\text{O}_2, \text{g})]$

By rearranging the equation, the enthalpy of formation of the compound can be determined, as the standard enthalpies of formation for CO_2 , H_2O , and O_2 are well-known constants.



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Calculation of Enthalpy of Formation

Conclusion

While direct experimental thermochemical data for **3-(Cyclopentyloxy)benzaldehyde** is not currently published, this guide provides the necessary framework for its determination. By employing standard techniques such as bomb calorimetry and Differential Scanning Calorimetry, researchers can obtain crucial data on its enthalpy of combustion, heat capacity, and phase behavior. This information is fundamental for ensuring the safety and efficiency of chemical processes and for the development of accurate computational models in drug

discovery and materials science. The provided protocols and workflows serve as a practical starting point for any laboratory aiming to characterize this and similar novel compounds.

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